molecular formula C24H50N4O10S2 B1143399 Choline methionine tartrate CAS No. 1334-17-4

Choline methionine tartrate

Cat. No.: B1143399
CAS No.: 1334-17-4
M. Wt: 618.8 g/mol
InChI Key: XUHFKERTZBJPNU-OEEQJOOYSA-L
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Description

Choline methionine tartrate (CAS 71501-52-5) is a choline salt combined with methionine and tartaric acid. Tartaric acid, a dicarboxylic acid, serves as the counterion, influencing solubility and stability.

Properties

CAS No.

1334-17-4

Molecular Formula

C24H50N4O10S2

Molecular Weight

618.8 g/mol

IUPAC Name

2-[(2S)-2-amino-4-methylsulfanylbutanoyl]oxyethyl-trimethylazanium;(2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/2C10H23N2O2S.C4H6O6/c2*1-12(2,3)6-7-14-10(13)9(11)5-8-15-4;5-1(3(7)8)2(6)4(9)10/h2*9H,5-8,11H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q2*+1;/p-2/t2*9-;1-,2-/m001/s1

InChI Key

XUHFKERTZBJPNU-OEEQJOOYSA-L

Isomeric SMILES

C[N+](C)(C)CCOC(=O)[C@H](CCSC)N.C[N+](C)(C)CCOC(=O)[C@H](CCSC)N.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O

Canonical SMILES

C[N+](C)(C)CCOC(=O)C(CCSC)N.C[N+](C)(C)CCOC(=O)C(CCSC)N.C(C(C(=O)[O-])O)(C(=O)[O-])O

Synonyms

Choline methionine tartrate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of choline methionine tartrate typically involves the reaction of choline chloride with methionine and tartaric acid. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Choline methionine tartrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl group in choline and the amino group in methionine.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group in choline can lead to the formation of betaine, while reduction of the amino group in methionine can produce various methylated derivatives.

Scientific Research Applications

Choline methionine tartrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its role in cellular metabolism and its potential therapeutic effects. In medicine, this compound is investigated for its potential benefits in treating liver diseases, neurological disorders, and metabolic conditions. In the industry, it is used as a dietary supplement and as an additive in animal feed to improve growth and health.

Mechanism of Action

The mechanism of action of choline methionine tartrate involves its role as a precursor for the synthesis of important biomolecules. Choline is a precursor for the neurotransmitter acetylcholine, which is essential for nerve function. Methionine is involved in the synthesis of proteins and other important molecules, such as S-adenosylmethionine, which is a key methyl donor in various biochemical reactions. The combination of choline and methionine in this compound enhances its overall biological activity and effectiveness.

Comparison with Similar Compounds

Comparison with Similar Choline-Based Compounds

Structural and Chemical Properties

The table below summarizes key differences in composition, molecular weight, and applications:

Compound CAS Number Molecular Formula Primary Components Key Applications
Choline Methionine Tartrate 71501-52-5 Not fully elucidated* Choline, Methionine, Tartrate Potential use in animal feed, metabolic supplements (inferred)
Choline Bitartrate 87-67-2 C₉H₁₉NO₇ Choline, Tartaric acid Dietary supplements, infant formula
Choline Citrate Not specified C₁₁H₂₁NO₈ Choline, Citric acid Rapidly absorbed supplements, sports nutrition
Choline Chloride 67-48-1 C₅H₁₄ClNO Choline, Chloride Electrolyte solutions, poultry feed

Functional and Metabolic Differences

Choline Bitartrate
  • Bioavailability : Rapidly absorbed due to tartaric acid’s solubility, with a pH-dependent dissociation that may limit enzymatic activity in acidic environments (e.g., pH 3.6 for choline tartrate solutions) .
  • Applications : Widely used in infant formula and dietary supplements, approved by regulatory bodies (e.g., FSANZ, EU) for safety and alignment with international standards .
  • Limitations : High tartrate content may lead to excessive tartrate excretion in specific dietary conditions, as observed in protein-deficient mice .
Choline Citrate
  • Metabolic Role : Citrate enhances choline’s solubility and absorption kinetics, making it preferable for short-term studies requiring rapid choline delivery .
  • Synergy with Exercise : Demonstrated efficacy in maintaining physical performance under stress, as shown in military studies .
This compound
  • Unique Advantages: Combines choline’s methyl-donor capacity with methionine’s role in protein synthesis and glutathione production. This dual functionality may benefit dairy cows during transition periods, reducing fatty liver and improving lactation .
  • Research Gaps : Direct studies on its pharmacokinetics and human applications are sparse, though its structure suggests utility in scenarios requiring simultaneous choline and methionine supplementation .

Key Research Findings and Gaps

  • Choline Bitartrate : Extensively studied for bioavailability and safety, with applications validated in human and animal nutrition .
  • This compound : Preliminary evidence suggests metabolic benefits in dairy cows, but human studies are lacking. Further research is needed to clarify its stability, dissociation kinetics, and comparative efficacy against standalone choline or methionine supplements .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing choline methionine tartrate, and how is purity characterized experimentally?

  • Methodological Answer : Synthesis involves reacting tartaric acid with trimethylamine to form intermediate salts, followed by controlled addition of ethylene oxide and subsequent crystallization . Purity assessment requires spectrophotometric analysis (e.g., absorbance at 510 nm for heavy metals ) and moisture determination via Karl Fischer titration . Novel compounds must include nuclear magnetic resonance (NMR) and mass spectrometry (MS) data to confirm molecular structure and purity ≥95% .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices like biological fluids?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or ion-pair chromatography is recommended for separation. Validation should include spike-and-recovery tests (target: 90–110% recovery) and comparison with standardized spectrophotometric methods (e.g., dithizone extraction for heavy metals ). For enzymatic studies, pH adjustments to 6.5–7.5 are critical to avoid assay interference due to tartrate’s acidic dissociation .

Q. How does this compound influence methionine metabolism in mammalian systems, and what experimental models are appropriate?

  • Methodological Answer : Choline serves as a methyl donor in methionine synthesis via the betaine-homocysteine methyltransferase pathway. In vitro models (e.g., hepatocyte cultures) and in vivo trials (transition dairy cows) are used to quantify methyl group transfer efficiency using isotopic labeling (e.g., ¹³C-choline tracers). Key endpoints include plasma homocysteine levels and hepatic phosphatidylcholine synthesis rates .

Q. What regulatory considerations guide the use of this compound in nutritional studies, particularly for infant formula research?

  • Methodological Answer : Align with Codex Alimentarius (STAN 72-1981) and EU 2016/127 standards, which permit choline hydrogen tartrate as a bioavailable form. Studies must include comparative bioavailability assays (vs. choline chloride) and safety thresholds (e.g., ≤0.3 ppm heavy metals ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s bioactivity data under varying experimental pH conditions?

  • Methodological Answer : Contradictions arise from tartrate’s pH-dependent dissociation, which inhibits enzymes like lactate oxidase (LOx) at pH <6.5 . Use buffered solutions (pH 7.0–7.4) and validate activity via Michaelis-Menten kinetics. For acidic environments, substitute tartrate with citrate salts or employ pH-stable enzyme variants.

Q. What methodological challenges arise when integrating this compound into multi-omics metabolic studies?

  • Methodological Answer : Challenges include distinguishing choline-derived methyl groups from endogenous sources in metabolomic datasets. Employ ¹³C/¹⁵N isotopic labeling and tandem MS (MS/MS) for pathway tracing. Statistical tools like partial least squares-discriminant analysis (PLS-DA) can isolate tartrate-specific metabolic signatures .

Q. How can isotopic labeling techniques optimize the study of this compound’s uptake and distribution in vivo?

  • Methodological Answer : Use deuterated (D9-) this compound for pharmacokinetic studies. Administer via intravenous/oral routes in rodent models, and quantify tissue distribution using liquid chromatography-tandem MS (LC-MS/MS). Key parameters: absorption half-life (t½α), peak plasma concentration (Cmax), and hepatic-to-plasma ratio .

Q. What statistical approaches ensure reproducibility in this compound synthesis and bioactivity assays?

  • Methodological Answer : For synthesis, apply factorial design (e.g., Taguchi methods) to optimize molar ratios (e.g., trimethylamine:tartaric acid = 1:1.2) and reaction times . In bioassays, use nested ANOVA to account for batch-to-batch variability. Replicate analyses (n ≥5) with ≤5% relative standard deviation (RSD) are required for validation .

Tables for Key Data

Table 1 : Analytical Validation Parameters for this compound

ParameterMethodAcceptance CriteriaReference
Heavy Metals (Pb, Cd)Dithizone ExtractionAbsorbance ≤0.3 ppm
Moisture ContentKarl Fischer Titration≤1.00%
Bioactivity (Enzymatic)LOx AssayActivity ≥80% at pH 7.0

Table 2 : Synthesis Optimization via Factorial Design

VariableRange TestedOptimal ValueImpact on Yield
Molar Ratio (TMA:TA)0.8:1 – 1.2:11:1Max Yield (96%)
Reaction Temperature25°C – 60°C40°CReduces Byproducts

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